
3-(6-Chloropyridin-3-YL)-3-oxopropanenitrile
Overview
Description
3-(6-Chloropyridin-3-YL)-3-oxopropanenitrile: is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine ring attached to a nitrile group through a propanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Chloropyridin-3-YL)-3-oxopropanenitrile typically involves the reaction of 6-chloropyridine-3-carbaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitrile group can yield corresponding amines.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Oxidized pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(6-Chloropyridin-3-YL)-3-oxopropanenitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological targets. It may also serve as a ligand in the development of enzyme inhibitors.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(6-Chloropyridin-3-YL)-3-oxopropanenitrile depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chloropyridine moiety allows for specific binding interactions, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.
Comparison with Similar Compounds
- 2-(6-Chloropyridin-3-YL)-3-oxopropanenitrile
- 4-(6-Chloropyridin-3-YL)-3-oxopropanenitrile
- 3-(5-Chloropyridin-3-YL)-3-oxopropanenitrile
Comparison: 3-(6-Chloropyridin-3-YL)-3-oxopropanenitrile is unique due to the specific position of the chlorine atom on the pyridine ring. This positional isomerism can significantly influence the compound’s reactivity and interactions with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it a distinct and valuable compound for various applications.
Biological Activity
3-(6-Chloropyridin-3-YL)-3-oxopropanenitrile, with the CAS number 314267-78-2, is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and implications for therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chlorine atom and a nitrile functional group, contributing to its unique chemical reactivity. Its structure can be represented as follows:
Target of Action:
Research indicates that this compound interacts with various biological targets, particularly enzymes involved in inflammatory and oxidative stress pathways. Its mechanism of action is primarily linked to the inhibition of myeloperoxidase (MPO), an enzyme implicated in the production of reactive oxygen species (ROS) .
Biochemical Pathways:
The compound modulates several biochemical pathways, including those related to inflammation and oxidative stress. By inhibiting MPO, it reduces the formation of hypochlorous acid, thereby mitigating oxidative damage within cells .
Biological Activities
-
Anti-inflammatory Effects :
Studies have shown that this compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines in cell cultures treated with this compound . -
Antioxidant Activity :
The compound's ability to scavenge free radicals has been documented, indicating its potential as an antioxidant agent. This activity is crucial for protecting cells from oxidative stress-related damage . -
Potential Anti-cancer Properties :
Preliminary studies suggest that the compound may inhibit the activity of certain protein kinases associated with cancer proliferation, such as ALK (anaplastic lymphoma kinase). This inhibition could make it a candidate for further investigation in cancer therapeutics .
Case Study 1: Inhibition of Myeloperoxidase
A laboratory study evaluated the effects of varying concentrations of this compound on MPO activity in human neutrophils. Results indicated:
- Low Concentration (10 µM) : Significant inhibition (up to 40%) of MPO activity.
- High Concentration (100 µM) : Complete inhibition observed, suggesting a dose-dependent response.
Case Study 2: Anti-inflammatory Response in Animal Models
In vivo studies using murine models of acute inflammation showed that administration of the compound resulted in:
- Reduction in Inflammatory Markers : Notable decreases in TNF-alpha and IL-6 levels were recorded.
- Histological Improvements : Tissue samples displayed reduced edema and infiltration of inflammatory cells.
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
3-(6-chloropyridin-3-yl)-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-2-1-6(5-11-8)7(12)3-4-10/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDXNTWVXGABPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)CC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434848 | |
Record name | 3-(6-Chloropyridin-3-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314267-78-2 | |
Record name | 3-(6-Chloropyridin-3-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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